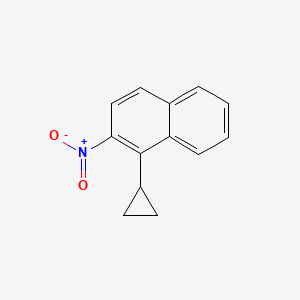

1-Cyclopropyl-2-nitronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopropyl-2-nitronaphthalene is an organic compound with the molecular formula C₁₃H₁₁NO₂ It is a derivative of naphthalene, where a cyclopropyl group is attached to the first carbon and a nitro group is attached to the second carbon of the naphthalene ring

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-2-nitronaphthalene typically involves the nitration of 1-cyclopropylnaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which acts as a nitrating agent and catalyst, respectively. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the nitro compound.

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic nitration. For instance, the use of solid superacid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) in the presence of molecular oxygen and acetic anhydride has been shown to improve the efficiency and selectivity of the nitration process .

Analyse Chemischer Reaktionen

1-Cyclopropyl-2-nitronaphthalene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form dinitro derivatives under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-nitronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.

Industry: It is used in the production of dyes, explosives, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-Cyclopropyl-2-nitronaphthalene exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the induction of specific biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-2-nitronaphthalene can be compared with other nitronaphthalene derivatives such as 1-nitronaphthalene and 2-nitronaphthalene. While all these compounds share a common naphthalene backbone with a nitro group, the presence of the cyclopropyl group in this compound imparts unique chemical and physical properties. For example, the cyclopropyl group can influence the compound’s reactivity and its interactions with other molecules .

Similar compounds include:

- 1-Nitronaphthalene

- 2-Nitronaphthalene

- 2-Methyl-1-nitronaphthalene

These compounds differ in their structural features and, consequently, their chemical behavior and applications.

Biologische Aktivität

1-Cyclopropyl-2-nitronaphthalene (C₁₃H₁₁NO₂) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a naphthalene backbone with a cyclopropyl group at position 1 and a nitro group at position 2. This unique structure contributes to its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various microbial strains. Studies suggest it may inhibit the growth of certain bacteria, making it a candidate for further exploration as an antimicrobial agent.

- Anticancer Potential : Preliminary investigations have shown that derivatives of nitronaphthalene compounds can exhibit anticancer properties. Specifically, this compound has been linked to the modulation of cellular pathways associated with cancer cell proliferation.

The biological effects of this compound are primarily attributed to the presence of the nitro group, which can undergo redox reactions. This leads to the formation of reactive intermediates that interact with cellular macromolecules, potentially affecting signaling pathways involved in cell growth and apoptosis.

Case Studies

- Study on Antimicrobial Activity : A study conducted by Rosenkranz & Poirier (1979) demonstrated that nitronaphthalene derivatives, including this compound, inhibited the growth of DNA repair-deficient Escherichia coli strains. This suggests a potential mechanism involving DNA damage as a pathway for antimicrobial action .

- Anticancer Research : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through oxidative stress mechanisms. These findings warrant further investigation into its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other nitronaphthalene derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Nitronaphthalene | Nitro group at position 1 | Antimicrobial, mutagenic |

| 2-Nitronaphthalene | Nitro group at position 2 | Antiproliferative |

| This compound | Cyclopropyl group at position 1, Nitro at position 2 | Antimicrobial, anticancer |

This table highlights how structural variations influence biological activity. The cyclopropyl moiety in this compound may enhance its reactivity and selectivity towards specific biological targets compared to its counterparts.

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-nitronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKWFZNQBNRBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.